molecular formula C12H12FNO2 B6597217 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid CAS No. 2093393-11-2

3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid

Cat. No. B6597217
CAS RN: 2093393-11-2
M. Wt: 221.23 g/mol
InChI Key: BXGMUBIYPWRYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid (FIPICA) is an organic compound used as a pharmaceutical intermediate, mainly for the synthesis of indole-based drugs. FIPICA is an important intermediate in the synthesis of indole-based drugs, and is used in the production of a wide range of pharmaceuticals, including anti-cancer and anti-inflammatory agents. FIPICA has also been used in the synthesis of various other drugs, such as anti-diabetic, anti-hypertensive, and anti-depressant drugs.

Mechanism of Action

3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid is an intermediate in the synthesis of indole-based drugs. It acts as a starting material for the synthesis of various indole-based drugs, and its mechanism of action is dependent on the drug being synthesized. Generally, indole-based drugs interact with various cellular components in order to produce the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid depend on the drug being synthesized. Generally, indole-based drugs interact with various cellular components, such as enzymes, receptors, and transporters, in order to produce the desired therapeutic effect. For example, some indole-based drugs, such as anti-cancer drugs, may interact with cellular proteins in order to induce apoptosis or inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid is an important intermediate in the synthesis of indole-based drugs, and has been widely used in scientific research. The main advantage of using 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid is that it is relatively easy to synthesize, and the yield of 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid is usually in the range of 90-95%. However, the use of 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid in laboratory experiments is limited by its potential toxicity and the potential for side effects.

Future Directions

3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid has been extensively used in scientific research, particularly in the field of drug discovery. In the future, 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid could be used in the synthesis of more indole-based drugs, such as anti-viral and anti-fungal drugs. In addition, 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid could be used in the synthesis of various other compounds, such as peptides and nucleotides, which could be used in the development of new therapeutic agents. Finally, 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid could be used in the synthesis of various other compounds, such as organic dyes and pigments, which could be used in the development of new materials.

Synthesis Methods

3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid can be synthesized through a multi-step process. The first step involves the reaction of 2-fluoro-3-chloropropionic acid with anhydrous sodium hydroxide to form 2-fluoro-3-chloropropionic acid sodium salt. This salt is then reacted with indole-2-carboxylic acid in the presence of a base catalyst to form 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid. This reaction is carried out at a temperature of 110°C, and the yield of 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid is usually in the range of 90-95%.

Scientific Research Applications

3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid has been extensively used in scientific research, particularly in the field of drug discovery. 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid has been used as a starting material in the synthesis of various indole-based drugs, such as anti-cancer drugs, anti-inflammatory drugs, and anti-diabetic drugs. 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid has also been used in the synthesis of various other drugs, such as anti-hypertensive and anti-depressant drugs. In addition, 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid has been used in the synthesis of various other compounds, such as peptides, nucleosides, and nucleotides.

properties

IUPAC Name

3-fluoro-6-propan-2-yl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-6(2)7-3-4-8-9(5-7)14-11(10(8)13)12(15)16/h3-6,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGMUBIYPWRYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=C(N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid

CAS RN

2093393-11-2
Record name 3-fluoro-6-(propan-2-yl)-1H-indole-2-carboxylic acid
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